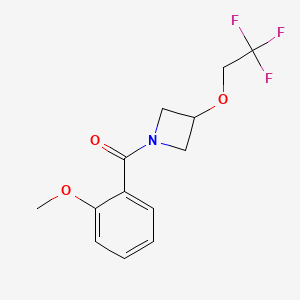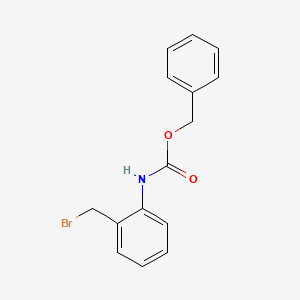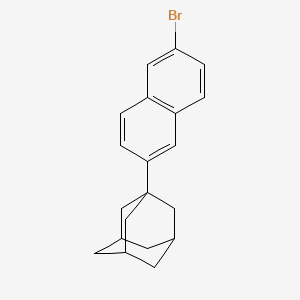
1-(6-Bromonaphthalen-2-yl)adamantane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
Adamantane derivatives are known to interact with various biological targets, including proteins and enzymes, due to their unique structural properties .
Mode of Action
Adamantane derivatives are known for their high reactivity, which allows them to interact with various biological targets . The bromine atom in the compound could potentially enhance its reactivity, allowing it to form bonds with its targets and induce changes in their function .
Biochemical Pathways
Adamantane derivatives are known to affect various biochemical pathways due to their interactions with different biological targets .
Pharmacokinetics
The compound is predicted to have high gastrointestinal absorption and is likely to be bbb permeant . It is also predicted to be a CYP1A2 and CYP2C19 inhibitor . The compound’s lipophilicity, as indicated by its Log Po/w values, suggests that it could have good bioavailability .
Result of Action
Adamantane derivatives are known to have diverse applications in medicinal chemistry, catalyst development, and nanomaterials, owing to their unique structural, biological, and stimulus-responsive properties .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-(6-Bromonaphthalen-2-yl)adamantane. For instance, the compound’s reactivity and interactions with biological targets could be influenced by factors such as pH, temperature, and the presence of other molecules . .
Advantages and Limitations for Lab Experiments
1-(6-Bromonaphthalen-2-yl)adamantane has several advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and purify. It has also been found to be relatively safe and well-tolerated in humans. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to design experiments that target specific pathways. Another limitation is that it has not been extensively studied in animal models, which limits our understanding of its pharmacological properties.
Future Directions
There are several future directions for research on 1-(6-Bromonaphthalen-2-yl)adamantane. One area of interest is its potential use as a cognitive enhancer. It has been shown to improve cognitive performance in humans, but the exact mechanisms underlying this effect are not fully understood. Another area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. This compound has been shown to have neuroprotective properties, which may be useful in preventing or slowing the progression of these diseases. Finally, there is interest in exploring the potential use of this compound as a performance-enhancing drug in sports, although this raises ethical concerns and requires further research.
Conclusion:
This compound is a synthetic compound that has been extensively studied for its pharmacological properties. It has been found to possess both stimulant and anxiolytic effects, improve physical and mental performance, reduce fatigue, and increase endurance. Its mechanism of action is not fully understood, but it is believed to act by modulating the levels of certain neurotransmitters in the brain. This compound has several advantages and limitations for lab experiments, and there are several future directions for research on this compound.
Synthesis Methods
The synthesis of 1-(6-Bromonaphthalen-2-yl)adamantane involves the reaction of 1-bromonaphthalene with adamantane in the presence of a strong base such as potassium hydroxide. The reaction takes place under reflux conditions and yields this compound as a white solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Scientific Research Applications
1-(6-Bromonaphthalen-2-yl)adamantane has been extensively studied for its pharmacological properties. It has been found to possess both stimulant and anxiolytic effects. It has also been shown to improve physical and mental performance, reduce fatigue, and increase endurance. This compound has been used in the treatment of asthenic disorders, including chronic fatigue syndrome, depression, and anxiety.
Properties
IUPAC Name |
1-(6-bromonaphthalen-2-yl)adamantane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21Br/c21-19-4-2-16-8-18(3-1-17(16)9-19)20-10-13-5-14(11-20)7-15(6-13)12-20/h1-4,8-9,13-15H,5-7,10-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJLEAPLNQOYLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CC5=C(C=C4)C=C(C=C5)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21Br |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![7-ethyl-1,3-dimethyl-5-((4-nitrobenzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2852697.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-methoxynaphthalene-2-carboxamide](/img/structure/B2852698.png)
![2-Chloro-N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propyl]propanamide](/img/structure/B2852699.png)
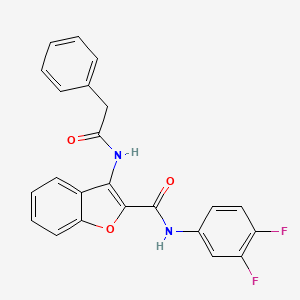
![N-[[2-Methyl-1-(pyridine-3-carbonyl)pyrrolidin-2-yl]methyl]prop-2-enamide](/img/structure/B2852705.png)
![3-(3,5-difluorophenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one](/img/structure/B2852707.png)

![(2E)-2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-ylidene]-2-fluoroacetic acid](/img/structure/B2852711.png)
![N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propoxybenzenesulfonamide](/img/structure/B2852712.png)
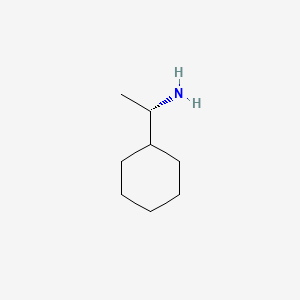
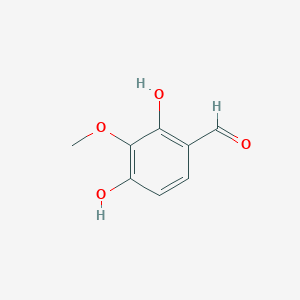
![ethyl N-(3-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]hydrazino}-2-cyanoacryloyl)carbamate](/img/structure/B2852716.png)
